tert-Butyl 2-(4-Methyl-1,2,3-thiadiazol-5-yl)pyrazolidine-1-carboxylate
Overview
Description
tert-Butyl 2-(4-Methyl-1,2,3-thiadiazol-5-yl)pyrazolidine-1-carboxylate is a synthetic organic compound that belongs to the class of pyrazolidine derivatives. This compound is characterized by the presence of a thiadiazole ring, which is known for its diverse biological activities. The tert-butyl group provides steric hindrance, enhancing the compound’s stability and making it a valuable intermediate in various chemical syntheses.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 2-(4-Methyl-1,2,3-thiadiazol-5-yl)pyrazolidine-1-carboxylate typically involves the reaction of 4-methyl-1,2,3-thiadiazole-5-carboxylic acid with tert-butyl pyrazolidine-1-carboxylate under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the ester bond.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to efficient large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 2-(4-Methyl-1,2,3-thiadiazol-5-yl)pyrazolidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The thiadiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to yield corresponding amines or thiols.
Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or thiols.
Scientific Research Applications
tert-Butyl 2-(4-Methyl-1,2,3-thiadiazol-5-yl)pyrazolidine-1-carboxylate has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibition and as a probe for investigating biological pathways.
Industry: The compound is utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of tert-Butyl 2-(4-Methyl-1,2,3-thiadiazol-5-yl)pyrazolidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The thiadiazole ring can form hydrogen bonds and hydrophobic interactions with target proteins, leading to inhibition or modulation of their activity. This interaction can affect various biological pathways, contributing to the compound’s therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
5-tert-Butyl-N-methyl-1,3,4-thiadiazol-2-amine: Used in the synthesis of herbicides.
1,3,4-Thiadiazole derivatives: Known for their antimicrobial and anticancer activities.
Uniqueness
tert-Butyl 2-(4-Methyl-1,2,3-thiadiazol-5-yl)pyrazolidine-1-carboxylate is unique due to its specific combination of a pyrazolidine ring with a thiadiazole moiety, which imparts distinct chemical and biological properties. This combination enhances its stability and makes it a versatile intermediate in various synthetic applications.
Properties
IUPAC Name |
tert-butyl 2-(4-methylthiadiazol-5-yl)pyrazolidine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N4O2S/c1-8-9(18-13-12-8)14-6-5-7-15(14)10(16)17-11(2,3)4/h5-7H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TVDMIKNTTHAWAN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SN=N1)N2CCCN2C(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N4O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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